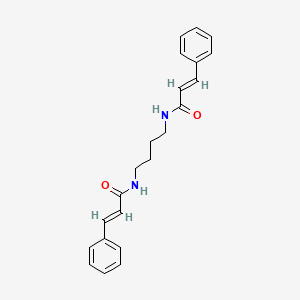![molecular formula C12H12IN3O2S B6074003 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B6074003.png)
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide, also known as EIPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPT is a thioacetamide derivative that is commonly used as a tool compound to study the role of protein kinases in various cellular processes.
科学的研究の応用
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has many potential applications in scientific research. It is commonly used as a tool compound to study the role of protein kinases in various cellular processes. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide is a potent inhibitor of protein kinase CK2, which is involved in many cellular processes such as DNA replication, transcription, and translation. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has also been shown to inhibit other protein kinases such as PIM1, CDK1, and CDK2.
作用機序
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. It forms a covalent bond with the cysteine residue in the ATP-binding site, which prevents ATP from binding to the enzyme. This leads to the inhibition of the kinase activity of the enzyme.
Biochemical and Physiological Effects:
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has also been shown to inhibit the growth of bacteria and fungi. In addition, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide is also stable in aqueous solutions, which makes it easy to use in cell-based assays. However, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide has some limitations for lab experiments. It is not a very soluble compound, which makes it difficult to use in some assays. In addition, it has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide. One direction is to study the role of protein kinases in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide. Finally, the use of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide in drug discovery and development is an area of future research.
合成法
The synthesis of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide involves the reaction of 2-iodoacetophenone with 5-ethyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O2S/c1-2-11-15-16-12(18-11)19-7-10(17)14-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQHALWWHLISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-ethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073934.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(3-pyridinyloxy)propyl]acetamide](/img/structure/B6073942.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)

![2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)
![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![2-methoxy-N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6073967.png)
![N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073970.png)
![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![4-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6074001.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)